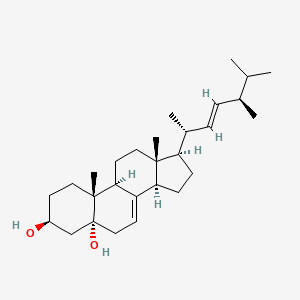

5alpha-Ergosta-7,22-diene-3beta,5-diol

描述

Structure

3D Structure

属性

分子式 |

C28H46O2 |

|---|---|

分子量 |

414.7 g/mol |

IUPAC 名称 |

(3S,5R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |

InChI |

InChI=1S/C28H46O2/c1-18(2)19(3)7-8-20(4)23-9-10-24-22-12-16-28(30)17-21(29)11-15-27(28,6)25(22)13-14-26(23,24)5/h7-8,12,18-21,23-25,29-30H,9-11,13-17H2,1-6H3/b8-7+/t19-,20+,21-,23+,24-,25-,26+,27+,28+/m0/s1 |

InChI 键 |

KKCUYJKFHVZXJO-AWKCEKCTSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4(C3(CCC(C4)O)C)O)C |

手性 SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C |

规范 SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4(C3(CCC(C4)O)C)O)C |

产品来源 |

United States |

Methodologies for Extraction and Purification

Solvent Extraction Techniques

The initial step in isolating sterols from fungal biomass typically involves extraction with an organic solvent. The choice of solvent is crucial and depends on the polarity of the target compounds. For ergosterol (B1671047) and its derivatives, which are relatively nonpolar, a range of solvents can be employed.

Commonly used methods include:

Maceration: This simple technique involves soaking the dried and powdered fungal material in a solvent at room temperature. nih.gov

Soxhlet Extraction: A more efficient method where the fungal material is continuously washed with a refluxing solvent, such as n-hexane or ethanol. nih.gov

Ultrasonic-Assisted Extraction: The use of ultrasound can enhance the extraction efficiency by disrupting the fungal cell walls. nih.gov

In the specific case of isolating ergosterol derivatives from Paecilomyces sp. J300, the dried and infected silkworm larvae were extracted with methanol (B129727) (MeOH). nih.gov Other general protocols for fungal sterols often utilize solvents like chloroform, cyclohexane, and isopropanol, sometimes in combination or following a saponification step with potassium hydroxide (B78521) (KOH) to hydrolyze esterified sterols. mdpi.comnih.gov For example, a chloroform/methanol mixture (2:1) has been shown to be effective for extracting ergosterol. nih.gov

Chromatographic Separation Strategies

Following solvent extraction, the crude extract contains a mixture of compounds that must be separated to isolate the pure this compound. Chromatography is the primary method used for this purification.

Key chromatographic techniques include:

Column Chromatography (CC): This is a fundamental purification step. The crude extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.gov A solvent system of increasing polarity (a gradient) is used to elute the compounds based on their affinity for the stationary phase. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) is often used to separate different classes of lipids. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed due to its high resolution. Reversed-phase columns (like C18) are common, where a polar mobile phase (e.g., a mixture of methanol, acetonitrile, and water) is used. nih.gov Normal-phase HPLC using a diol-bonded silica column can also be effective for separating polar compounds like sterol diols. mdpi.comnih.govnih.govnih.govnih.gov

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove interfering substances from the crude extract before HPLC analysis. asm.orgumn.edu C18 cartridges are often used for this purpose. asm.org

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It is particularly useful for separating complex mixtures of sterols, including epimers, and offers advantages in terms of speed and reduced organic solvent consumption. frontiersin.org

In the isolation from Paecilomyces sp. J300, the methanolic extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to yield the pure ergosterol derivatives, including 3beta,5alpha-dihydroxy-ergosta-7,22-diene. nih.gov

Table 2: General Methodologies for Ergostane (B1235598) Diol Extraction and Purification

| Step | Technique | Description | Common Solvents/Materials |

|---|---|---|---|

| 1. Extraction | Solvent Extraction (Maceration, Soxhlet, Sonication) | Initial removal of lipids from dried, powdered fungal biomass. | Methanol, Ethanol, Chloroform, Hexane, Ethyl Acetate. nih.govnih.govmdpi.comnih.gov |

| 2. Preliminary Purification | Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in two immiscible liquids. | Ethyl Acetate and Water. nih.gov |

| 3. Fractionation | Column Chromatography (CC) | Separation of the crude extract into fractions based on polarity. | Silica gel, Sephadex LH-20. nih.govnih.gov |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation to isolate the pure compound. | C18 (Reversed-Phase) or Diol (Normal-Phase) columns. nih.govnih.gov |

Structure Activity Relationship Sar Studies of 5alpha Ergosta 7,22 Diene 3beta,5 Diol Analogues

Identification of Pharmacophoric Elements for Biological Efficacy

The biological activity of 5alpha-ergosta-7,22-diene-3beta,5-diol and its analogues is dictated by a specific arrangement of functional groups and structural motifs, collectively known as the pharmacophore. Research into various ergostane (B1235598) steroids has identified several key elements crucial for their cytotoxic and anti-inflammatory effects.

The core steroidal skeleton, consisting of four fused rings, provides the fundamental scaffold for interaction with biological targets. The side chain at C-17 also plays a significant role in modulating activity. While direct pharmacophore modeling studies on this compound are not extensively documented, data from related compounds suggest that the presence and orientation of hydroxyl groups and the nature of the double bonds are critical determinants of bioactivity. For instance, in a study on the pro-apoptotic activity of a related semisynthetic compound, (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione, modifications at the C-5 and C-6 positions were shown to be significant for its enhanced cytotoxic effects compared to its precursor, ergosterol (B1671047) peroxide. nih.gov This suggests that the oxygen-containing functionalities in this region of the steroid nucleus are key pharmacophoric features.

| Feature | Importance for Bioactivity | Supporting Evidence |

| Steroid Nucleus | Essential scaffold | Foundational structure for all ergostane steroids. |

| C-3 Hydroxyl Group | Generally important for activity | A 3β-hydroxy group is a common feature in many bioactive steroids. nih.gov |

| C-5, C-6 Oxygenation | Critical for cytotoxic activity | The semisynthetic (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione showed potent pro-apoptotic effects. nih.gov |

| C-17 Side Chain | Modulates activity | Variations in the side chain affect the overall bioactivity of ergostane derivatives. |

| Double Bonds | Influences cytotoxicity | The presence and position of double bonds are crucial for the cytotoxic activity of ergostane derivatives. researchgate.net |

Stereochemical Influence of Hydroxyl Groups on Activity (e.g., C-5 and C-6 Hydroxyls)

The spatial arrangement of hydroxyl groups on the steroid nucleus has a profound impact on the biological activity of this compound analogues. The stereochemistry at C-3, C-5, and C-6 is particularly critical in defining the molecule's interaction with its biological targets.

The 3β-hydroxyl group is a common feature in many bioactive steroids and is generally considered important for activity. In the case of this compound, the 'beta' configuration of this hydroxyl group is likely crucial.

The stereochemistry of the hydroxyl groups at C-5 and C-6 significantly influences the conformation of the A and B rings of the steroid, which in turn affects how the molecule binds to receptors or enzymes. For instance, the introduction of a 5α-hydroxy group, as seen in the target compound, creates a specific three-dimensional shape. While direct studies on the C-6 hydroxyl stereochemistry of this compound are limited, research on related compounds provides valuable insights. For example, the compound 3β,5α-dihydroxy-6β-methoxyergosta-7,22-diene, which has a methoxy (B1213986) group at the 6β position, has been isolated and studied, indicating that modifications at this position are naturally occurring and likely influence bioactivity.

A study on cholestane (B1235564) derivatives highlighted that the presence of a 2,3-vicinal diol or a 3,4-vicinal diol moiety was necessary for optimal biological activity, underscoring the importance of the relative positioning of hydroxyl groups for cytotoxicity. nih.gov

Impact of Olefinic Bonds and Ring Systems on Bioactivity

The presence and location of double bonds (olefinic bonds) within the ergostane ring system are critical determinants of biological activity. In this compound, the double bonds are located at the C-7 and C-22 positions.

The Δ²² double bond in the side chain also contributes to the molecule's biological profile. Ergosta-7,22-dien-3-ol, a closely related compound lacking the C-5 hydroxyl group, has been shown to induce cell cycle arrest in neuroblastoma cells, suggesting a role for this side-chain unsaturation in antiproliferative effects. nih.gov

The integrity of the four-ring steroid system is fundamental to the bioactivity of these compounds. Any significant alteration to this core structure would likely lead to a loss of activity. The specific fusion of the rings (A/B, B/C, and C/D) creates a rigid and well-defined three-dimensional structure that is essential for molecular recognition at biological targets.

Comparative Analysis with Structurally Related Steroids and Ergosterols

To better understand the unique biological profile of this compound, it is useful to compare it with structurally related steroids, most notably its biosynthetic precursor, ergosterol.

Ergosterol vs. This compound: Ergosterol (ergosta-5,7,22-trien-3β-ol) differs from the title compound by the presence of a double bond at C-5 instead of a hydroxyl group and the absence of the 5α-hydroxyl group. Ergosterol itself exhibits a range of biological activities, including cytotoxic and anti-inflammatory effects. mdpi.com The introduction of the 5α-hydroxyl group in this compound is a key structural modification that likely alters its biological activity profile. Hydroxylation at C-5 can increase the polarity of the molecule and introduce a new hydrogen bond donor/acceptor site, which can significantly affect its interaction with biological targets.

Cerevisterol (B30100): Another related compound is cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol), which possesses an additional hydroxyl group at the 6β position compared to this compound. wikipedia.org The presence of this additional hydroxyl group further increases the polarity and can lead to different biological activities.

Cholesterol: While not an ergosterol, cholesterol is the most well-known steroid in mammals. A comparative conformational analysis of cholesterol and ergosterol has shown that the side chain of ergosterol is relatively more rigid than that of cholesterol. nih.gov These subtle structural differences can lead to differential interactions with cell membranes and receptors. Comparative studies have also shown that ergosterol and cholesterol have different effects on the physical properties of lipid membranes. nih.govresearchgate.net

The following table provides a comparative overview of the structural features of this compound and related steroids.

| Compound | Key Structural Features | Known Biological Activities |

| This compound | Δ⁷, Δ²² double bonds; 3β, 5α-hydroxyl groups | Limited specific data, but related compounds show cytotoxic and anti-inflammatory potential. |

| Ergosterol | Δ⁵, Δ⁷, Δ²² double bonds; 3β-hydroxyl group | Cytotoxic, anti-inflammatory, cholesterol-lowering effects. mdpi.comresearchgate.net |

| (22E)-Ergosta-7,22-dien-5α-hydroxy-3,6-dione | Δ⁷, Δ²² double bonds; 5α-hydroxyl group; 3,6-dione | Potent pro-apoptotic activity in prostate cancer cells. nih.gov |

| Ergosta-7,22-dien-3-ol | Δ⁷, Δ²² double bonds; 3-hydroxyl group | Induces cell cycle arrest. nih.gov |

| Cerevisterol | Δ⁷, Δ²² double bonds; 3β, 5α, 6β-trihydroxyl groups | Cytotoxic to some cancer cell lines. wikipedia.org |

| Cholesterol | Δ⁵ double bond; 3β-hydroxyl group | Essential component of mammalian cell membranes. |

Biosynthesis and Metabolic Pathways of 5alpha Ergosta 7,22 Diene 3beta,5 Diol

Precursor Identification within Ergostane (B1235598) Biosynthesis

The direct precursor to 5alpha-Ergosta-7,22-diene-3beta,5-diol is most likely Ergosta-7,22-dien-3beta-ol , a known intermediate in the ergosterol (B1671047) pathway. This precursor, also referred to as stellasterol, shares the same carbon skeleton and double bond positions, differing only by the absence of the 5-alpha hydroxyl group. nih.gov The ergosterol biosynthesis pathway generates a pool of sterol intermediates, any of which can potentially be diverted for further modification. datadryad.org In some yeast mutants, related compounds such as Delta(8(9),22)-ergostadiene-3beta-ol have been shown to accumulate, demonstrating the existence of varied sterol pools within the cell. nih.gov

The table below outlines key sterol intermediates in the latter stages of the main ergosterol pathway, which represents the metabolic environment from which the precursor to this compound arises.

| Precursor Compound | Key Structural Features | Role in Pathway |

| Lanosterol | First sterol intermediate, contains C-14 and C-4 methyl groups. | Starting point for the late ergosterol pathway. |

| Zymosterol | C-14 and C-4 methyl groups removed. | A key branch point intermediate. |

| Fecosterol | Methyl group added at C-24. | Precedes the introduction of the C-5 double bond. |

| Episterol | Isomerization of the C-8 double bond to C-7. | An immediate precursor to the C-5 desaturation step. |

| Ergosta-5,7,22-trien-3β-ol (Ergosterol) | Final product with conjugated double bonds in the B-ring. | The primary functional sterol in most fungi. wikipedia.org |

Enzymatic Transformations Leading to this compound

The specific enzyme responsible for the conversion of Ergosta-7,22-dien-3beta-ol to this compound has not been definitively characterized. However, the chemical transformation—the addition of a hydroxyl group at the 5-alpha position—points toward the action of a steroid hydroxylase . Fungi are known to possess a wide array of steroid-transforming enzymes, including various hydroxylases that can modify the steroid skeleton at different positions. nih.govresearchgate.net

These reactions are frequently catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes that introduce oxygen atoms into substrates. researchgate.net The formation of a 5-alpha-hydroxy steroid from a precursor is a known biotransformation. For example, the fungus Penicillium decumbens has demonstrated the ability to produce 5-alpha-dihydrosteroids via reductase activity, indicating a capacity for modifications at the C-5 position. nih.gov Therefore, it is highly probable that a specific, yet-to-be-identified cytochrome P450 enzyme or a related steroid hydroxylase is responsible for this conversion in fungal systems where the compound is found.

Oxidative and Rearrangement Pathways of Ergosterol Derivatives

The formation of this compound can also be understood as a product of oxidative metabolism. Ergosterol and its precursors are susceptible to oxidation, which can be a regulated cellular process or a consequence of oxidative stress. nih.govmdpi.com Fungi must manage oxidative stress, and this can involve modifications to major cellular components like membrane sterols. nih.gov The ergosterol pathway itself includes several oxygen-dependent enzymatic steps, catalyzed by enzymes such as Erg3, Erg5, and Erg11, which utilize molecular oxygen. frontiersin.org

The generation of hydroxylated derivatives is a common outcome of sterol oxidation. Research has shown that ergosterol can act as an antioxidant, and in the process, it can be converted into various oxidized forms. mdpi.com The existence of Cerevisterol (B30100) (5α-ergosta-7,22-diene-3β,5,6β-triol) as a known metabolite in yeast and other fungi is significant. wikipedia.org Cerevisterol is a triol derivative, structurally very similar to this compound. Its natural occurrence suggests that enzymatic machinery capable of hydroxylating the ergostane skeleton at the C-5 and C-6 positions is present in fungi, lending strong support to the idea that this compound is a natural product of these oxidative pathways.

Role as a Metabolite in Fungal Systems

This compound is classified as a fungal metabolite. nih.gov While its specific biological functions are not extensively detailed, its role can be inferred from the broader functions of ergosterol and its many derivatives. Ergosterol is vital for fungal growth, stress adaptation, and maintaining membrane structure and fluidity. mdpi.comnih.gov

When the primary ergosterol biosynthesis pathway is disrupted, either through genetic mutation or the action of antifungal drugs, fungi often accumulate alternative or modified sterols. frontiersin.org These secondary metabolites can be incorporated into membranes, altering their physical properties and affecting the fungus's viability and resistance to stress. The accumulation of such derivatives is a key aspect of the fungal response to metabolic interference. For instance, inhibition of the enzyme Erg11 by azole antifungals leads to the buildup of precursor sterols, which can then be converted to other, sometimes toxic, derivatives. frontiersin.org

Given its structure, this compound likely functions as a secondary metabolite that modulates membrane properties or participates in cellular signaling under specific physiological conditions, such as oxidative stress. nih.gov Its presence reflects the metabolic plasticity of fungi and the complex network of pathways that regulate sterol composition. nih.gov

Chemical Synthesis and Derivatization Strategies for 5alpha Ergosta 7,22 Diene 3beta,5 Diol and Analogues

Regioselective Functionalization and Modification of Sterol Scaffolds

Creating analogues of 5α-ergosta-7,22-diene-3β,5-diol requires methods for the regioselective functionalization of the steroid scaffold, a task complicated by the presence of multiple, chemically similar C-H bonds. Research has focused on developing reactions that can activate and modify specific, remote positions on the steroid nucleus. nih.gov

A range of catalytic systems has been employed for regioselective hydroxylation at various positions (C-1, C-5, C-6, C-7, C-11, C-14, etc.) using oxidants like PIDA (phenyliodine diacetate) with manganese- or rhodium-centered porphyrin catalysts. nih.gov Dioxiranes have also been shown to be potent reagents for inserting hydroxyl groups at tertiary carbon centers. nih.govresearchgate.net Furthermore, advanced methods involving C-H activation and functionalization provide powerful tools for modifying the steroid core. nih.gov These reactions can be guided by directing groups attached to the steroid to achieve high regioselectivity, which would otherwise be difficult to attain. The development of such selective transformations is crucial for synthesizing a broad spectrum of sterol analogues for structure-activity relationship studies. nih.govnih.gov

| Reaction Type | Reagents/Catalysts | Target Position(s) | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydroxylation | Mn- or Rh-porphyrins + PIDA | C-1, C-5, C-6, C-7, C-11, C-14, etc. | Allows for oxidation of remote, unactivated C-H bonds. | nih.gov |

| Dioxirane Oxidation | Dioxiranes (e.g., from ketones) | C-5, C-12, C-14, and other tertiary centers | Powerful electrophilic oxygen transfer agents. | nih.govresearchgate.net |

| Enzymatic Hydroxylation | Steroid C25 dehydrogenase (S25DH) | C-25 | High regioselectivity for the side chain. | nih.gov |

| Directed C-H Activation | Pd-catalysts with directing groups | Various (e.g., C4 of indole (B1671886) moiety) | Uses a temporary directing group to achieve functionalization at a specific site. | nih.gov |

| Radical Relay Reactions | Ketone irradiation, hypohalite chemistry | C-19, C-18, C-14 | Generates a radical at one site which transfers to a remote position for functionalization. | nih.gov |

Synthetic Methodologies for Diels-Alder Adducts and their Conversion to 5,7-Diene Steroids

A cornerstone of modern sterol synthesis, particularly when starting from ergosterol (B1671047), is the protection of the conjugated 5,7-diene system. google.com This diene is highly reactive and susceptible to oxidation and rearrangement, which can interfere with modifications planned for other parts of the molecule, such as the side chain. The most common strategy is to protect the diene via a Diels-Alder reaction. wikipedia.orgnih.gov

The reaction involves treating the 5,7-diene sterol with a suitable dienophile to form a stable cycloadduct. nih.gov This temporarily masks the diene's reactivity. A particularly effective class of dienophiles are azo-compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or in-situ generated 1,4-dihydrophthalazine-1,4-dione, which react rapidly and selectively with the diene. google.comnih.govacs.org Once the desired chemical transformations are completed on other parts of the steroid, the 5,7-diene functionality can be regenerated through a retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reverse reaction is typically induced by heat or treatment with a reducing agent, causing the cycloadduct to fragment and release the original dienophile, thereby restoring the crucial diene system. wikipedia.orglibretexts.org This protection-deprotection sequence allows for versatile and efficient manipulation of the sterol framework. google.com

| Step | Description | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1. Protection | Diels-Alder cycloaddition with the 5,7-diene. | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD); Phthalhydrazide + Pb(OAc)₄ | Masks the reactive diene system from subsequent reactions. | google.comnih.gov |

| 2. Modification | Chemical transformation(s) on other parts of the steroid (e.g., side chain cleavage). | Varies (e.g., Ozonolysis, Grignard reaction, oxidation, reduction). | To build the desired functionality on the steroid scaffold. | google.com |

| 3. Deprotection | Retro-Diels-Alder reaction to regenerate the diene. | Heat; Reducing agents (e.g., LiAlH₄); Strong base. | Restores the 5,7-diene system to yield the final product. | wikipedia.orgmasterorganicchemistry.com |

Stereocontrolled Synthesis of Hydroxylated Ergosterols

The synthesis of 5α-ergosta-7,22-diene-3β,5-diol requires the precise, stereocontrolled introduction of two hydroxyl groups at the C-3 and C-5 positions. The starting material, ergosterol, already contains the required 3β-hydroxyl group. Therefore, the primary challenge is the introduction of the 5α-hydroxyl group while shifting the diene system from C5-C7 to C7-C8 (as part of the C7-ene).

A common and biomimetically relevant pathway proceeds through ergosterol peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol). This intermediate is readily formed by the photosensitized oxidation of ergosterol with singlet oxygen. The ergosterol peroxide can then be subjected to various transformations. For instance, reduction of the endoperoxide bridge can lead to diol products. A related compound, cerevisterol (B30100) (5α-ergosta-7,22-diene-3β,5,6β-triol), has also been isolated from natural sources and its synthesis from ergosterol has been established, highlighting the accessibility of 5α-hydroxylated ergostanes. researchgate.net The synthesis of brassinosteroids, which are highly hydroxylated ergostane-type plant hormones, often involves the stereoselective transformation of diol functionalities in ring A using standard chemical reactions like epoxidation, oxidation, and hydride reduction, demonstrating the feasibility of controlling stereochemistry in this region of the steroid. nih.govnih.gov The formation of the 5α-hydroxy-7-ene moiety is a key transformation in accessing a variety of bioactive sterols.

Structural Elucidation and Revision Studies of Isolated Compounds

The definitive identification of 5α-ergosta-7,22-diene-3β,5-diol and its analogues relies on a combination of modern spectroscopic techniques. The elucidation of such complex molecular structures is a critical step following their isolation from natural sources or their synthesis. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons in the molecule. researchgate.net For example, the signals for the olefinic protons at C-6, C-7, C-22, and C-23 in ergosterol are characteristic and their positions change predictably upon modification. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of substituents.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural clues, particularly regarding the side chain. Finally, when a crystalline sample can be obtained, single-crystal X-ray crystallography provides unambiguous proof of the molecule's three-dimensional structure, including the relative and absolute stereochemistry of all chiral centers. slideshare.netresearchgate.netnih.gov In some cases, initial structural assignments based on spectroscopic data alone have been later corrected or revised based on total synthesis or further, more detailed analytical studies. rsc.org

Advanced Analytical Characterization of 5alpha Ergosta 7,22 Diene 3beta,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments (e.g., 1D and 2D NMR, HMQC, HMBC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5alpha-ergosta-7,22-diene-3beta,5-diol, providing detailed information about the carbon skeleton and the stereochemical arrangement of its substituents. While specific spectral data for this exact compound is not widely published, the analysis of closely related ergosterol (B1671047) derivatives allows for the prediction of its characteristic NMR features.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show characteristic signals for the steroidal nucleus and the unsaturated side chain. Key resonances would include those for the olefinic protons at C-7, C-22, and C-23, as well as the proton at C-3 bearing the hydroxyl group. The chemical shifts of the angular methyl groups at C-18 and C-19 are also diagnostic. In the ¹³C NMR spectrum, distinct signals for all 28 carbon atoms would be present, with the downfield region showing resonances for the olefinic carbons (C-7, C-8, C-22, C-23) and the carbon atoms bearing hydroxyl groups (C-3 and C-5).

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to trace the connectivity within the steroidal rings and the side chain.

HMQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, further aiding in the complete assignment of the ¹³C NMR spectrum.

A careful re-examination of published ¹H and ¹³C NMR spectral data for structurally similar compounds, such as other (22E)-ergosta-7,22-diene derivatives, provides a foundation for interpreting the spectra of this compound nist.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESITOF)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Weight and Formula: The molecular formula of this compound is C₂₈H₄₆O₂. spectrabase.comnih.gov This corresponds to a monoisotopic mass of 414.34978 g/mol . spectrabase.comnih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), would be used to confirm this exact mass, thereby validating the elemental composition.

Fragmentation Pattern: The mass spectral fragmentation of 5alpha-hydroxysteroids exhibits characteristic patterns. nih.gov Upon electron ionization, the molecule is expected to undergo fragmentation, leading to a series of diagnostic ions. A key fragmentation process for 5alpha-hydroxysteroids involves the loss of water (H₂O) from the molecular ion. The presence of the double bond at C-7 and in the side chain at C-22 would also influence the fragmentation, leading to characteristic cleavages of the steroidal rings and the side chain.

Predicted collision cross-section (CCS) values and the corresponding mass-to-charge ratios (m/z) for various adducts of this compound provide further means of identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 415.35708 |

| [M+Na]⁺ | 437.33902 |

| [M-H]⁻ | 413.34252 |

| [M+H-H₂O]⁺ | 397.34706 |

Data sourced from PubChemLite. uni.lu

The study of fragmentation patterns of related hydroxy steroids can aid in the interpretation of the mass spectrum of the target compound. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands corresponding to its key functional groups.

Based on the structure, the following characteristic IR absorption bands would be expected:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 | Broad band due to hydrogen bonding of the two hydroxyl groups. |

| C-H (alkane) | 2850-3000 | Stretching vibrations of the steroidal nucleus and side chain. |

| C=C (alkene) | 1640-1680 | Stretching vibrations of the C=C double bonds at C-7 and C-22. |

| C-O (alcohol) | 1000-1260 | Stretching vibrations of the C-O bonds of the hydroxyl groups. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including this compound, in complex biological matrices. springernature.com This method allows for the separation, identification, and quantification of individual sterols within a mixture.

Sample Preparation and Derivatization: For GC-MS analysis, sterols are typically derivatized to increase their volatility and thermal stability. A common derivatization method is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov

GC Separation and MS Detection: The derivatized sterol mixture is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The elution order of sterols is dependent on their structure, with factors such as the presence and position of double bonds influencing their retention times. aocs.org

Sterol Profiling: By comparing the retention times and mass spectra of the peaks in the chromatogram to those of known standards and library data, the individual sterols in a sample can be identified and quantified. nih.govmdpi.com While a specific GC-MS protocol for this compound is not readily available, established methods for the analysis of phytosterols (B1254722) and other sterol oxidation products can be adapted for its analysis. researchgate.net

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and, crucially, the absolute stereochemistry.

For this compound, a successful single-crystal X-ray diffraction analysis would provide the definitive proof of its structure. This technique would unambiguously confirm the cis or trans fusion of the steroidal rings, the β-orientation of the hydroxyl group at C-3, the α-orientation of the hydroxyl group at C-5, and the stereochemistry of all chiral centers in the side chain.

While a crystal structure for this compound itself has not been reported, X-ray crystallography has been successfully applied to determine the absolute configuration of numerous other steroidal compounds, including related 5alpha-hydroxysteroids and ergosterol derivatives. nih.govresearchgate.netnih.gov The insights gained from these studies underscore the power of this technique in providing the ultimate structural proof for complex natural products.

Future Research Directions and Unexplored Areas

Investigation of Novel Biological Activities

The vast structural diversity of ergosterol (B1671047) metabolites corresponds to a wide array of biological activities. mdpi.comnih.gov Future research should systematically screen 5alpha-ergosta-7,22-diene-3beta,5-diol for a range of pharmacological effects. The known anticancer properties of related compounds, such as ergosterol peroxide, against various cancer cell lines, provide a strong rationale for evaluating the cytotoxic and antiproliferative potential of this diol. mdpi.comnih.govnih.gov

Moreover, the anti-inflammatory and immunomodulatory effects observed in other ergostane (B1235598) derivatives warrant a thorough investigation into the potential of this compound to modulate inflammatory pathways. mdpi.com Screening for antimicrobial, antiviral, and other bioactivities would further broaden our understanding of its therapeutic potential. mdpi.comnih.gov

Table 1: Reported Biological Activities of Structurally Related Ergostane Steroids

| Compound Name | Biological Activity | Cell Line/Model | Reference |

| Ergosterol Peroxide | Anticancer | Murine cancer models, Triple-negative breast cancer cells | nih.gov |

| Ergosterol Peroxide | Cytotoxic | Wide range of cancer cells (e.g., MCF-7) | mdpi.com |

| Ergosterol Derivative (LH-1) | Anti-melanoma, Pro-apoptotic | Melanoma cells (A375, B16-F10) | nih.gov |

| 16alpha-(3'-chloropropyl)-5alpha-androstane-3alpha,17beta-diol | Antiandrogenic, Antiproliferative | Androgen-sensitive Shionogi cells | nih.gov |

This table presents data for related compounds to suggest potential areas of investigation for this compound.

In-depth Mechanistic Studies at the Molecular Level

Understanding the precise molecular mechanisms by which this compound may exert its biological effects is crucial for its development as a therapeutic agent. Future studies should aim to identify its specific cellular and molecular targets. For instance, investigations into its interaction with key signaling pathways involved in cancer, such as apoptosis and cell cycle regulation, are warranted. nih.gov

Techniques like transcriptomics and proteomics can provide a global view of the cellular response to treatment with this compound, revealing novel pathways and targets. nih.gov Furthermore, exploring its effects on enzyme activity, receptor binding, and protein-protein interactions will provide a detailed picture of its mechanism of action.

Chemoenzymatic Synthesis and Biotransformation Applications

The development of efficient and sustainable methods for the synthesis of this compound is paramount for its further study and potential application. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising avenue. researchgate.netresearchgate.net The use of biocatalysts, such as specific hydroxylases, could enable the regioselective and stereoselective introduction of the hydroxyl groups onto the ergostane scaffold. nih.gov

Biotransformation, utilizing whole-cell systems or purified enzymes, presents another green and efficient approach for the production of this diol from more abundant precursors like ergosterol. bohrium.commdpi.com Research in this area should focus on identifying suitable microorganisms or enzymes capable of performing the desired transformations and optimizing reaction conditions for high yields.

Development of Advanced Analytical Techniques for Trace Analysis

To facilitate research into its natural occurrence, biosynthetic pathways, and pharmacology, the development of sensitive and specific analytical methods for the detection and quantification of this compound is essential. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are powerful tools for the trace analysis of steroids in complex biological matrices.

Future work should focus on optimizing chromatographic separation conditions and mass spectrometric parameters to achieve high resolution and sensitivity. The development of validated analytical methods will be critical for pharmacokinetic studies and for exploring the distribution of this compound in natural sources.

Exploration of New Natural Sources and Biosynthetic Pathways

While ergosterol is ubiquitous in fungi, the natural sources of this compound remain largely unexplored. mdpi.comnih.gov A systematic screening of various fungal species, as well as other organisms like marine sponges and plants, could lead to the discovery of new natural sources of this compound. nih.gov

Elucidating the biosynthetic pathway of this compound is another key research area. This would involve identifying the specific enzymes, such as cytochrome P450 monooxygenases, responsible for the hydroxylation of ergosterol or its precursors at the C-3 and C-5 positions. wikipedia.org Understanding its biosynthesis could pave the way for metabolic engineering approaches to enhance its production in microbial hosts.

Computational Modeling and Theoretical Chemistry Applications in SAR and Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can be effectively applied to the study of this compound. neuroquantology.comlongdom.orgresearchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) studies can be employed to understand how structural modifications of the ergostane skeleton influence its biological activity. springernature.com

Molecular docking simulations can predict the binding affinity and interaction patterns of this diol with potential protein targets, providing insights into its mechanism of action and guiding the design of more potent and selective analogs. researchgate.net These computational approaches, in synergy with experimental data, will accelerate the process of lead optimization and the development of novel drug candidates based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What methods are used to isolate 5α-Ergosta-7,22-diene-3β,5-diol from natural sources?

- Methodology : The compound is typically isolated via solvent extraction (e.g., petroleum ether) followed by chromatographic purification (column chromatography, HPLC). For example, it was identified in Abelmoschus esculentus using petroleum ether fractionation and spectral analysis . Fungal sources like Aspergillus ochraceus require mycelial extraction with polar solvents (e.g., methanol) and subsequent silica gel chromatography . Confirm purity via TLC or HPLC with authentic standards.

Q. How is the structure of 5α-Ergosta-7,22-diene-3β,5-diol confirmed?

- Methodology : Use a combination of 2D NMR (¹H-¹H COSY, HSQC, HMBC) to assign stereochemistry and substituents, mass spectrometry (HR-MS or MALDI-TOF) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Spectral comparisons with known ergostane derivatives (e.g., cerevisterol) are critical .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Follow GHS standards for sterol-like compounds: use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and consult safety data sheets for analogous sterols (e.g., 5α-cholestane) . Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What enzymatic reactions involve 5α-Ergosta-7,22-diene-3β,5-diol?

- Mechanistic Insight : The enzyme 5α-hydroxysteroid dehydratase (EC 4.2.1.62) catalyzes its conversion to ergosterol via a dehydration reaction. Experimental design should include enzyme activity assays (e.g., monitoring H₂O release) and inhibition studies using substrate analogs. Reference IUBMB nomenclature for reaction details .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Analytical Strategy :

- Replicate studies under standardized conditions (solvent, temperature, cell lines).

- Compare stereochemical purity (e.g., 3β,5α vs. 3α,5β isomers) using chiral HPLC.

- Evaluate derivatives (e.g., 6β-methoxy or 3β-acetate analogs) to assess structure-activity relationships .

- Cross-reference pharmacological data with structurally related ergostane triols (e.g., cerevisterol) to identify confounding factors .

Q. How can in silico methods predict the compound’s interactions with biological targets?

- Computational Approach :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to steroidogenic enzymes (e.g., CYP450s).

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics or yeast ergosterol biosynthesis models) .

- Use QSAR models to correlate structural features (e.g., hydroxyl group positioning) with bioactivity .

Q. What experimental designs are optimal for studying its stability under varying conditions?

- Protocol :

- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-UV or LC-MS.

- Assess pH-dependent stability (e.g., in buffered solutions from pH 3–9) to identify labile functional groups.

- Compare degradation profiles with ergosterol to infer mechanistic pathways .

Q. What is the compound’s role in steroid biosynthesis pathways?

- Pathway Analysis :

- Use isotopic labeling (e.g., ¹³C-glucose) in fungal cultures to trace incorporation into ergosterol.

- Knockout/deletion strains (e.g., Saccharomyces cerevisiae erg mutants) can clarify enzymatic bottlenecks.

- Metabolomic profiling (GC-MS or LC-MS/MS) quantifies intermediates under different growth conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。